1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione
Overview
Description
1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with 2-pyridylthiol in the presence of a suitable base and solvent. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Common solvents such as ethanol, methanol, or dichloromethane
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as:
Automated reactors: For precise control of reaction conditions
Purification techniques: Such as recrystallization, chromatography, or distillation
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the azolidine ring using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the chloro or pyridyl positions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Reduced azolidine derivatives
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties
Medicine: As a lead compound for drug development, particularly in the treatment of infectious diseases or cancer
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty materials
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways such as:
Enzyme inhibition: Blocking the activity of key enzymes involved in metabolic processes
Receptor binding: Modulating the activity of cellular receptors to alter signal transduction pathways
DNA interaction: Intercalating into DNA to disrupt replication or transcription
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(2-pyridylthio)azolidine-2,5-dione analogs: Compounds with similar structures but different substituents
Other azolidine-2,5-diones: Compounds with variations in the azolidine ring or substituents
Uniqueness
This compound is unique due to its specific combination of the 3,4-dichlorophenyl and 2-pyridylthio groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-10-5-4-9(7-11(10)17)19-14(20)8-12(15(19)21)22-13-3-1-2-6-18-13/h1-7,12H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIHDRRMNWXDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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